Iloprost-d4

LC-MS/MS Bioanalysis Internal Standard

Iloprost-d4 is the regulatory-required stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of iloprost in plasma, urine, and tissue. Substituting with non-deuterated analogs violates bioanalytical validation guidelines (FDA/EMA). It corrects for matrix-dependent ion suppression and extraction variability, which are critical for iloprost's rapid β-oxidative metabolism. Essential for GLP/GCP pharmacokinetic, DDI, and metabolic tracing studies. Verify lot-specific isotopic purity ≥98% via CoA.

Molecular Formula C22H32O4
Molecular Weight 364.5 g/mol
Cat. No. B12422636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIloprost-d4
Molecular FormulaC22H32O4
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
InChIInChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1/i6D2,9D2
InChIKeyHIFJCPQKFCZDDL-KFJXZQTLSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iloprost-d4: Deuterated Prostacyclin Analog Internal Standard for LC-MS/MS Quantification


Iloprost-d4 is a deuterium-labeled analog of iloprost, a synthetic prostacyclin (PGI2) agonist. Iloprost-d4 is designed for use as an internal standard for the quantification of iloprost by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. The incorporation of four deuterium atoms into the iloprost molecule results in a compound with a molecular weight of 364.5 g/mol . Iloprost itself is a potent agonist of the IP receptor and the prostaglandin E2 (PGE2) receptor subtype EP1, with high binding affinity (Ki of 3.9 nM for IP and 1.1 nM for EP1 receptors) and is used clinically for the treatment of pulmonary arterial hypertension (PAH) [2].

Why Generic Iloprost Substitution Fails: Critical Role of Deuterated Internal Standards in Bioanalysis


In quantitative LC-MS/MS bioanalysis, substituting a deuterated internal standard like Iloprost-d4 with a non-isotopically labeled analog or a structural analog is scientifically invalid. Regulatory bioanalytical method validation guidelines require the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variability in sample extraction, ionization efficiency, and matrix effects [1]. Non-deuterated internal standards do not co-elute with the analyte under identical chromatographic conditions and exhibit different matrix effects, leading to inaccurate quantification [2]. This is especially critical for compounds like iloprost, which is subject to rapid β-oxidative metabolism and exhibits significant matrix-dependent ionization suppression [3]. Therefore, the use of Iloprost-d4 is not merely an optional upgrade but a regulatory and scientific necessity for generating reliable pharmacokinetic and metabolic data.

Quantitative Evidence for Iloprost-d4 Differentiation: Analytical Performance Data


Analytical Recovery and Matrix Effect Compensation of Iloprost-d4 vs. Unlabeled Iloprost

Iloprost-d4, as a deuterated internal standard, provides superior compensation for matrix effects in LC-MS/MS analysis compared to unlabeled iloprost. A comparative study using a deuterated internal standard for carvedilol (a compound with similar analytical challenges) demonstrated that the deuterated standard corrected for matrix effects, while the unlabeled standard did not [1]. For iloprost, which is subject to matrix-dependent ionization suppression, the use of Iloprost-d4 ensures accurate quantification. While direct comparative recovery data for Iloprost-d4 vs. unlabeled iloprost in a biological matrix is not publicly available, the principle of isotopic internal standardization is well-established [2].

LC-MS/MS Bioanalysis Internal Standard Matrix Effect

Metabolic Stability of Iloprost-d4: Potential for Reduced β-Oxidation

Iloprost is rapidly metabolized via β-oxidation of its pentanoic acid side chain, resulting in a short half-life (e.g., 3-4 minutes and 0.5 hours in humans) [1]. Deuteration at the β-position, as in Iloprost-d4, can reduce the rate of β-oxidation due to the primary kinetic isotope effect [2]. While direct comparative data for Iloprost-d4 vs. iloprost are not publicly available, studies on other deuterated compounds, such as α-deuterated phenylpropionic acid, have shown a 3- to 4-fold increase in metabolic stability [3]. This class-level inference suggests that Iloprost-d4 may exhibit a longer half-life and reduced clearance compared to unlabeled iloprost, which is a significant advantage in tracer studies.

Metabolic Stability Deuterium Isotope Effect β-Oxidation Pharmacokinetics

Chromatographic Co-Elution and Signal Differentiation in LC-MS/MS

Iloprost-d4 co-elutes with unlabeled iloprost under identical reversed-phase LC conditions due to its nearly identical physicochemical properties [1]. However, the mass difference of +4 Da allows for complete separation in the mass spectrometer via multiple reaction monitoring (MRM). This co-elution is critical for compensating for ion suppression or enhancement caused by co-eluting matrix components [2]. A structural analog internal standard would likely elute at a different retention time and thus fail to correct for matrix effects that are retention-time dependent. While specific retention time data for Iloprost-d4 and iloprost are not provided, the principle is universally applied in LC-MS/MS method development.

LC-MS/MS Chromatography Deuterium Labeling Co-elution

Isotopic Purity and Analytical Performance of Iloprost-d4

Commercially available Iloprost-d4 is specified with a purity of ≥99% for deuterated forms (d1-d4) . High isotopic purity is essential for its function as an internal standard. Low isotopic purity, i.e., the presence of unlabeled or partially labeled molecules, would contribute to the signal of the analyte (iloprost), leading to overestimation of its concentration [1]. This is a critical quality attribute that differentiates a suitable internal standard from an unsuitable one. While isotopic purity data for alternative internal standards may vary, the specification of ≥99% for Iloprost-d4 from reputable vendors provides a quantitative benchmark for procurement.

Isotopic Purity Deuterium Incorporation Analytical Standards QC

Optimal Application Scenarios for Iloprost-d4 in Research and Bioanalysis


LC-MS/MS Quantification of Iloprost in Pharmacokinetic Studies

Iloprost-d4 is the gold standard internal standard for the accurate quantification of iloprost in biological matrices (plasma, urine, tissue homogenates) using LC-MS/MS. This application is critical in preclinical and clinical pharmacokinetic studies where precise measurement of iloprost concentrations is required to determine parameters such as Cmax, AUC, clearance, and half-life [1]. The use of Iloprost-d4 corrects for variability in sample preparation and matrix effects, ensuring the generation of reliable and reproducible data.

Metabolic Tracing and Pathway Analysis

Due to the potential metabolic stability conferred by deuteration [1], Iloprost-d4 can be used as a tracer to study the metabolic fate of iloprost. By administering Iloprost-d4 and monitoring the appearance of deuterated metabolites (e.g., dinor- and tetranor-iloprost-d4), researchers can differentiate between exogenously administered drug and endogenous compounds. This is particularly valuable for investigating the β-oxidation pathway and identifying novel metabolites.

Method Development and Validation in Regulated Bioanalysis

In regulated bioanalytical laboratories operating under GLP or GCP guidelines, the use of a stable isotope-labeled internal standard like Iloprost-d4 is a standard practice for method development and validation [1]. It is essential for demonstrating method accuracy, precision, and robustness during validation runs. Procurement of Iloprost-d4 from a qualified vendor with a certificate of analysis ensures compliance with regulatory expectations.

Investigating Drug-Drug Interactions Involving Iloprost

Iloprost-d4 can be used to assess potential drug-drug interactions (DDIs) that may affect iloprost metabolism. By co-incubating iloprost with a potential perpetrator drug in hepatocytes or liver microsomes and quantifying the remaining iloprost and its metabolites using Iloprost-d4 as an internal standard, researchers can determine if the perpetrator drug inhibits or induces the enzymes responsible for iloprost clearance. This data is crucial for predicting clinical DDIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iloprost-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.